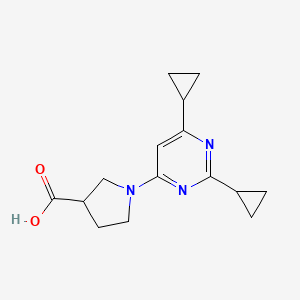![molecular formula C5H10N2O2S B13005701 N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The compound has a molecular formula of C5H10N2O2S and a molecular weight of 162.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for N-{bicyclo[11The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include chiral dirhodium catalysts for enantioselective C-H functionalization, diazo compounds for C-H insertion, and sulfonamidyl radicals for radical-based synthesis .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This interaction can alter the pharmacokinetic properties of the compound, making it a suitable bioisostere for various functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another compound with a similar bicyclo[1.1.1]pentane core, used in medicinal chemistry as an arylamine bioisostere.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted bicyclo[1.1.1]pentane derivatives.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide stands out due to its sulfonamide group, which provides additional functionalization options and enhances its bioisosteric properties. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C5H10N2O2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
1-(sulfamoylamino)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H10N2O2S/c6-10(8,9)7-5-1-4(2-5)3-5/h4,7H,1-3H2,(H2,6,8,9) |
InChI-Schlüssel |
ZOSOQNTZXJTJSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
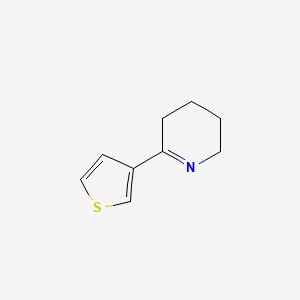
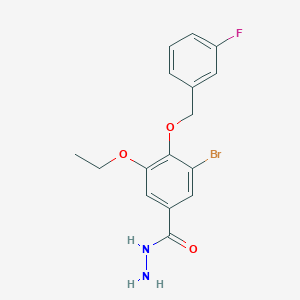
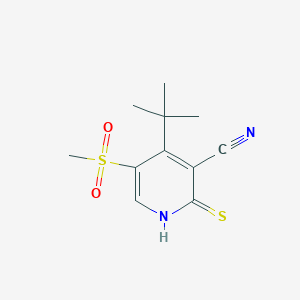
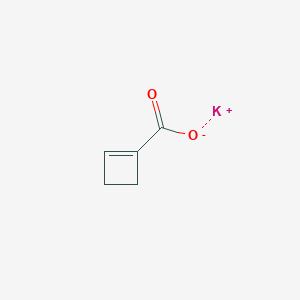
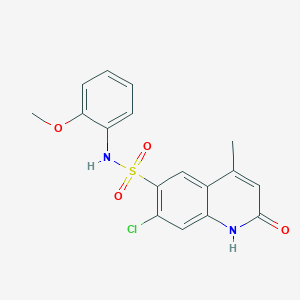
![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
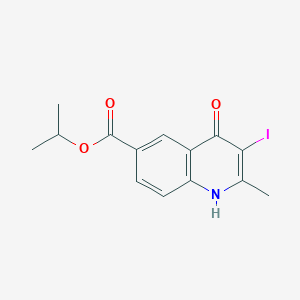

![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)

